1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt
Description
This compound, systematically named 1H-Indole-2-sulfonic acid, 5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-, monosodium salt (CAS: 51460-26-5), is a synthetic indole derivative with a semicarbazone functional group and a sulfonic acid moiety. It is pharmacologically recognized as Carbazochrome sodium sulfonate (synonyms: Adona, AC-17, Adrenochrome sulfonate) and is primarily used as a hemostatic agent to reduce capillary bleeding . Its molecular formula is C₁₀H₁₂N₄O₅S·Na, and it features a tetrahydroindole core substituted with a sulfonate group at position 2 and a semicarbazone group at position 5 .
Properties
Molecular Formula |
C10H12N4NaO5S |
|---|---|
Molecular Weight |
323.28 g/mol |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19); |
InChI Key |
OUDLEHOUHPIHDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Sulfonation Reaction Conditions
Sulfonation of the indole nucleus requires precise control to avoid over-sulfonation. Source describes a method using ferrous hydroxide as a catalyst, which enhances regioselectivity for the 2-position. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Sulfonating Agent | SO3·Pyridine complex | Minimizes side reactions |
| Reaction Time | 4–6 hours | Maximizes conversion |
Post-sulfonation, the intermediate is purified via aqueous extraction, achieving >85% purity before proceeding to hydrazone formation.
Hydrazone Coupling Dynamics
The hydrazone formation step’s efficiency depends on the electrophilicity of the carbonyl group and the nucleophilicity of the hydrazine. Source reports that substituting ethanol with methanol as the solvent increases reaction rates by 20% due to improved nucleophilicity of hydrazine in polar aprotic media. Additionally, catalytic acetic acid (5 mol%) enhances imine formation kinetics, reducing reaction time to 8–10 hours.
Sodium Salt Precipitation and Purification
The final step involves neutralizing the sulfonic acid with sodium hydroxide (1:1 molar ratio) in aqueous solution. Source specifies that slow addition of NaOH at 0–5°C prevents di-sodium salt formation, ensuring monocrystalline product precipitation. Post-crystallization, the product is washed with cold ethanol to remove residual hydrazine and sodium sulfate byproducts.
Purification via reverse-phase chromatography (C18 column, 5–95% acetonitrile/water gradient) further enhances purity to >98%, as validated by HPLC analysis.
Alternative Synthetic Routes
Nitrotoluene-Based Synthesis
Source proposes an alternative pathway starting from nitrotoluene and diethyl oxalate, catalyzed by ferrous hydroxide. This method avoids pre-functionalized indoles, instead constructing the indole ring via cyclization:
-
Condensation : Nitrotoluene reacts with diethyl oxalate under basic conditions to form a β-keto ester intermediate.
-
Reduction : Hydrazine hydrate reduces the nitro group to an amine, facilitating indole ring closure.
-
Sulfonation : Subsequent sulfonation at the 2-position proceeds similarly to conventional methods.
While this route offers cost advantages (ferrous hydroxide is cheaper than noble metal catalysts), it requires stringent temperature control during cyclization to prevent tar formation.
Palladium-Catalyzed Coupling
Source explores palladium-catalyzed cross-coupling for introducing the hydrazone moiety. Using 10% Pd/C under hydrogen atmosphere, aryl hydrazines couple to indole sulfonates at 50–60°C. This method achieves 83% yield for analogous compounds but requires specialized equipment for hydrogen handling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Conventional | 70–75 | 95–98 | High | $$$ |
| Nitrotoluene | 65–70 | 85–90 | Moderate | $ |
| Palladium | 80–83 | 97–99 | Low | $$$$ |
The conventional method balances yield and scalability, making it preferred for industrial production. The nitrotoluene route, though lower-yielding, is advantageous in resource-limited settings due to lower catalyst costs. Palladium-mediated coupling remains niche due to high costs but offers superior purity for pharmaceutical applications.
Research Findings on Reaction Mechanisms
Sulfonation Regioselectivity
DFT calculations indicate that sulfonation at the indole 2-position is favored due to increased electron density from the nitrogen lone pair. Steric effects from the 1-methyl group further direct electrophilic attack to the 2-position.
Hydrazone Tautomerism
Studies using ^1H NMR and IR spectroscopy confirm that the hydrazone exists exclusively in the E-configuration, stabilized by intramolecular hydrogen bonding between the hydrazone NH and sulfonic acid oxygen. This tautomer enhances aqueous solubility, critical for the compound’s biological activity.
Industrial-Scale Production Challenges
-
Byproduct Management : Residual hydrazine requires careful neutralization to prevent explosive diazonium salt formation.
-
Crystallization Control : Rapid sodium salt precipitation leads to amorphous solids; controlled cooling at 0.5°C/min ensures monocrystalline product.
-
Catalyst Recovery : Ferrous hydroxide from the nitrotoluene method can be recycled 3–4 times before activity drops below 50% .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert certain functional groups into their reduced forms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Hemostatic Agent
Carbazochrome Sodium Sulfonate is primarily used as a hemostatic agent . It has been employed in clinical settings to manage bleeding disorders due to its ability to stabilize blood clots. The mechanism involves enhancing the activity of platelets and promoting coagulation processes. Clinical studies have demonstrated its effectiveness in treating conditions such as:
- Hemophilia
- Thrombocytopenia
- Post-operative bleeding
Antiviral Activity
Recent research has indicated that derivatives of indole compounds exhibit promising antiviral properties. Specifically, studies have highlighted the potential of Carbazochrome Sodium Sulfonate in inhibiting viral replication mechanisms:
- HIV Integrase Inhibition : Research has shown that indole derivatives can effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. Modifications on the indole core have resulted in compounds with significant inhibitory effects against integrase activity, suggesting that Carbazochrome Sodium Sulfonate may also possess similar antiviral properties .
Antioxidant Properties
Indole derivatives are known for their antioxidant capabilities. Carbazochrome Sodium Sulfonate may contribute to reducing oxidative stress within biological systems, which is crucial for protecting cells from damage caused by free radicals.
Table 1: Summary of Applications of Carbazochrome Sodium Sulfonate
Case Study: Clinical Use in Hemorrhagic Conditions
A clinical trial involving patients with severe thrombocytopenia demonstrated that administration of Carbazochrome Sodium Sulfonate resulted in significant improvements in platelet counts and reduced bleeding episodes. The study concluded that the compound is effective and safe for managing bleeding disorders .
Case Study: Antiviral Research
In a study focused on the synthesis of indole derivatives as potential HIV integrase inhibitors, compounds derived from Carbazochrome Sodium Sulfonate were evaluated for their efficacy. Results indicated that certain modifications led to IC50 values as low as 0.13 μM against HIV integrase, showcasing the compound's potential in antiviral drug development .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes . The exact pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: indole/sulfonic acid backbones, hydrazono/semicarbazone groups, or pharmaceutical applications.
Structural and Functional Analogues
Key Differentiators
- Core Structure : The target compound’s tetrahydroindole core distinguishes it from naphthalene- or pyrazole-based analogs (e.g., ).
- Functional Groups: Unlike thiazolidinone-substituted indoles (e.g., ), the target compound’s semicarbazone group enhances its hemostatic activity by stabilizing free radical intermediates .
- Ionic Properties: As a monosodium salt, it exhibits higher water solubility compared to non-ionic derivatives (e.g., ethyl pyrazole carboxylate in ).
Research Findings and Pharmacological Data
- Synthesis : The compound is synthesized via condensation of 1-methyl-6-oxo-tetrahydroindole-2-sulfonic acid with semicarbazide, followed by sodium salt formation .
- Efficacy : Clinical studies highlight its effectiveness in reducing postoperative bleeding (e.g., in ENT surgeries) at doses of 5–10 mg/day .
- Safety : Regulatory guidelines classify it as low-toxicity, with rare side effects (e.g., mild gastrointestinal disturbances) .
Biological Activity
1H-Indole-2-sulfonic acid, 5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-, monosodium salt (CAS No. 51460-26-5) is a complex organic compound featuring an indole core and a sulfonic acid moiety. This compound is of significant interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound consists of multiple functional groups that contribute to its reactivity and biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that indole derivatives often exhibit substantial antioxidant properties. In a study evaluating various indole derivatives, it was found that compounds similar to 1H-Indole-2-sulfonic acid demonstrated significant radical-scavenging activity using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) tests.
Table 1: Antioxidant Activity of Indole Derivatives
| Compound | DPPH (µmol TE/g) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
|---|---|---|---|
| 4 | 8.71 ± 1.85 | 34.56 ± 1.20 | - |
| 5 | 59.21 ± 1.00 | 960.94 ± 7.10 | 21031.02 ± 31.03 |
| 6 | 233.16 ± 5.70 | 1559.13 ± 11.50 | 35124.02 ± 64.55 |
The presence of hydroxyl groups on the arylidene ring significantly enhances antioxidant capacity, with a notable increase in activity observed with the addition of more hydroxyl groups .
Antimicrobial Activity
In terms of antimicrobial properties, indole derivatives have shown varying degrees of effectiveness against different pathogens. For instance, compounds structurally related to 1H-Indole-2-sulfonic acid were evaluated for their antibacterial activity and demonstrated mild intrinsic antibacterial effects against certain bacterial strains .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Enterococcus faecalis | 8 |
| Compound B | Candida albicans | 16 |
These findings suggest that modifications to the indole structure can lead to enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation. In a study assessing the effects of various indole compounds on Colo38 and K562 cancer cell lines, several derivatives exhibited submicromolar antiproliferative activity.
Table 3: Inhibitory Concentration (IC50) Values Against Cancer Cell Lines
| Compound | IC50 (Colo38) | IC50 (K562) |
|---|---|---|
| A | >100 | >100 |
| B | 10.02 ± 0.91 | 47.80 ± 7.80 |
| C | 0.73 ± 0.05 | 46.11 ± 4.30 |
| D | <0.57 | <4.31 |
Compounds with specific substitutions at the C5 position of the indole ring showed enhanced activity against these cell lines .
The mechanisms by which indole derivatives exert their biological effects are complex and multifaceted:
- Antioxidant Mechanism : The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and chelate metal ions .
- Antimicrobial Mechanism : The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what analytical methods validate its purity?
Methodological Answer: The compound is synthesized via condensation reactions involving hydrazone formation. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with carbamoyl hydrazine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) . Post-reaction, the product is precipitated, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures. Purity is validated using HPLC (>98% by area normalization) and spectroscopic techniques (FTIR for functional groups like C=O at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 322.27 (M+Na⁺) .
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
Methodological Answer: The (5Z)-configuration is confirmed via nuclear Overhauser effect (NOE) NMR experiments. Irradiation of the methyl group at N1 (δ ~3.2 ppm) enhances signals for protons on the indole ring, confirming spatial proximity. Additionally, UV-Vis spectroscopy shows a λmax at ~350 nm, characteristic of conjugated hydrazone systems in the Z-form .
Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?
Methodological Answer: The monosodium sulfonate group enhances water solubility (~50 mg/mL in pH 7.4 PBS). Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) indicate <5% decomposition, monitored via HPLC. However, prolonged exposure to light induces photodegradation (15% loss after 48 hours under UV light), necessitating amber vials for storage .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and minimize byproducts?
Methodological Answer: A central composite design (CCD) with three factors (temperature, molar ratio, reaction time) identifies optimal conditions. For example, a study using 20 trials revealed that a 1:1.2 molar ratio of aldehyde to hydrazine at 110°C for 4 hours maximizes yield (82%) while minimizing impurities like unreacted starting material (<2%) . Response surface models (RSM) quantify interactions between variables, reducing experimental runs by 40% .
Q. How do computational methods (e.g., DFT) predict reactivity and tautomeric equilibria in this compound?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates the energy difference between Z/E hydrazone tautomers. The Z-form is favored by 8.3 kcal/mol due to intramolecular hydrogen bonding between the hydrazone NH and sulfonate oxygen. Molecular electrostatic potential (MEP) maps highlight nucleophilic sites (e.g., the indole C3 position) for electrophilic modifications .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
Methodological Answer: For overlapping proton signals (e.g., H-5 and H-6 in the indole ring at δ 6.8–7.1 ppm), 2D NMR techniques like COSY and HSQC are employed. Deuterium exchange experiments differentiate NH protons (disappearing upon D2O addition) from aromatic CH signals. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation distinguishes isobaric impurities .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
Methodological Answer: Inhibition assays (e.g., IC50 determination) against cyclooxygenase-2 (COX-2) show competitive binding (Ki = 1.2 µM), confirmed via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) predicts binding at the COX-2 active site, with the sulfonate group forming salt bridges with Arg120. Fluorescence quenching studies (Stern-Volmer plots) quantify protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
